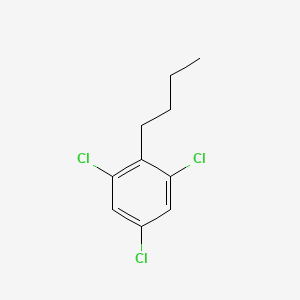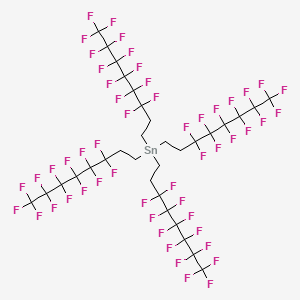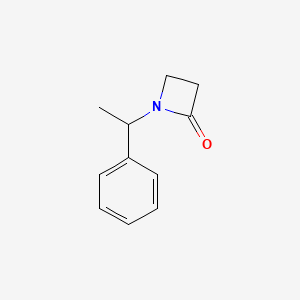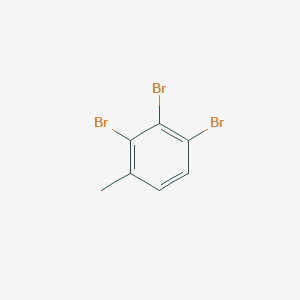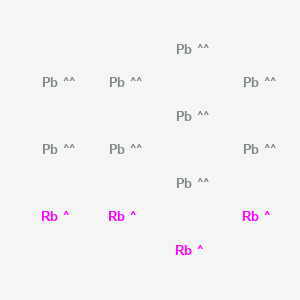![molecular formula C17H20N2O3 B14341284 N-Butyl-2-[(2-nitrophenoxy)methyl]aniline CAS No. 95862-30-9](/img/structure/B14341284.png)
N-Butyl-2-[(2-nitrophenoxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-[(2-nitrophenoxy)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butyl group attached to the nitrogen atom, and a nitrophenoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(2-nitrophenoxy)methyl]aniline typically involves a multi-step process. One common method involves the reaction of 2-nitrophenol with formaldehyde to form 2-(2-nitrophenoxy)methanol. This intermediate is then reacted with N-butylaniline under acidic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-Butyl-2-[(2-nitrophenoxy)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding aniline derivative.
Reduction: The major products include nitroso or hydroxylamine derivatives.
Substitution: The major products are the substituted aromatic compounds, such as nitro or halogenated derivatives.
科学的研究の応用
N-Butyl-2-[(2-nitrophenoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Butyl-2-[(2-nitrophenoxy)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-Butyl-2-[(2-aminophenoxy)methyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Butyl-2-[(2-chlorophenoxy)methyl]aniline: Similar structure but with a chlorine atom instead of a nitro group.
N-Butyl-2-[(2-methylphenoxy)methyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Butyl-2-[(2-nitrophenoxy)methyl]aniline is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile for different applications. Additionally, the nitro group can interact with biological molecules in unique ways, leading to specific biological effects that are not observed with similar compounds.
特性
CAS番号 |
95862-30-9 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC名 |
N-butyl-2-[(2-nitrophenoxy)methyl]aniline |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-12-18-15-9-5-4-8-14(15)13-22-17-11-7-6-10-16(17)19(20)21/h4-11,18H,2-3,12-13H2,1H3 |
InChIキー |
VNFUVDDHAQJJTL-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=CC=C1COC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



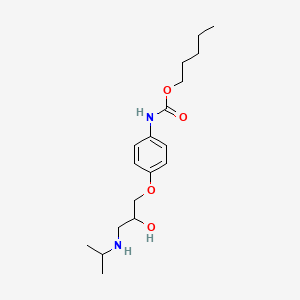
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
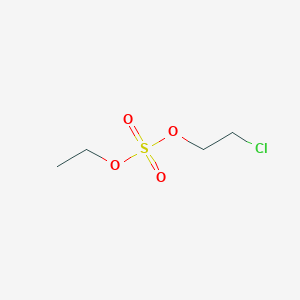
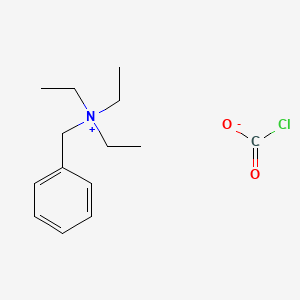
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
